molecular formula C14H12N8 B11291873 2,7-diamino-3-[(E)-(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile

2,7-diamino-3-[(E)-(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11291873
M. Wt: 292.30 g/mol
InChI Key: PNPJCNNIYHIWLS-UHFFFAOYSA-N
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Description

2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .

Scientific Research Applications

2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells makes it an attractive candidate for cancer treatment .

Comparison with Similar Compounds

Similar compounds to 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE include other pyrazolo[1,5-a]pyrimidine derivatives such as:

Properties

Molecular Formula

C14H12N8

Molecular Weight

292.30 g/mol

IUPAC Name

2,7-diamino-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C14H12N8/c1-8-2-4-10(5-3-8)19-20-11-12(16)21-22-13(17)9(6-15)7-18-14(11)22/h2-5,7H,17H2,1H3,(H2,16,21)

InChI Key

PNPJCNNIYHIWLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C3N=CC(=C(N3N=C2N)N)C#N

Origin of Product

United States

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